REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15]CC1C=CC=CC=1)=[O:6]>CO>[OH:1][CH2:2][CH2:3][NH:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])=[O:6]
|
Name
|
N-(2-hydroxyethyl)-N'-(2-benzyloxybenzyl)urea
|
Quantity
|
59.6 g
|
Type
|
reactant
|
Smiles
|
OCCNC(=O)NCC1=C(C=CC=C1)OCC1=CC=CC=C1
|
Name
|
Pd/C-catalysyt
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is suction-filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised from 350 ml of ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OCCNC(=O)NCC1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |